molecular formula C12H22N2 B3049697 Dicyclohexyldiazene CAS No. 2159-74-2

Dicyclohexyldiazene

Cat. No.: B3049697
CAS No.: 2159-74-2
M. Wt: 194.32 g/mol
InChI Key: UVQGVNLXTFRLNL-UHFFFAOYSA-N
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Description

Dicyclohexyldiazene is an organic compound with the molecular formula C₁₂H₂₂N₂. It is a member of the diazene family, characterized by the presence of a nitrogen-nitrogen double bond. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyldiazene can be synthesized through the oxidation of cyclohexylamine. One common method involves the use of a combination of oxidizing agents such as sodium percarbonate, hydrogen peroxide, and tetraacetylethylenediamine. The reaction is typically carried out under controlled pH, temperature, and reaction time to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyldiazene undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form this compound 1,2-dioxide.

    Reduction: The compound can be reduced to cyclohexylamine under specific conditions.

    Substitution: It can participate in substitution reactions where one or both cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium percarbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: this compound 1,2-dioxide.

    Reduction: Cyclohexylamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Dicyclohexyldiazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexyldiazene involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond plays a crucial role in its reactivity. In biological systems, it can interact with various molecular targets, potentially affecting cellular pathways and processes. The exact molecular targets and pathways are still under investigation, but its redox properties are believed to be central to its effects .

Comparison with Similar Compounds

Similar Compounds

    Diimide (HN=NH):

    Azobenzene: An organic diazene with phenyl groups instead of cyclohexyl groups.

Uniqueness

Dicyclohexyldiazene is unique due to its cyclohexyl groups, which confer greater stability and distinct reactivity compared to simpler diazenes like diimide. This makes it particularly useful in applications requiring stable nitrogen-containing compounds .

Properties

IUPAC Name

dicyclohexyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGVNLXTFRLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411899
Record name (E)-Dicyclohexyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159-74-2
Record name (E)-Dicyclohexyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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